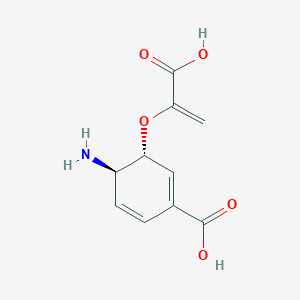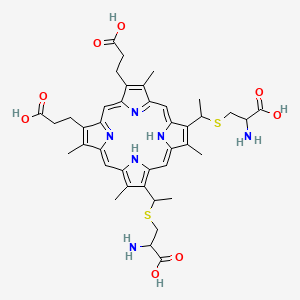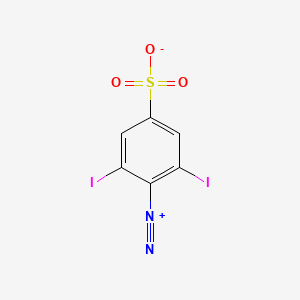
13-Hydroxytridecanoic acid
Overview
Description
13-Hydroxytridecanoic acid is a compound with the CAS Number: 7735-38-8 . It has a molecular weight of 230.35 and its IUPAC name is 13-hydroxytridecanoic acid . It is an omega-hydroxy fatty acid that is tridecanoic acid in which one of the hydrogens of the terminal methyl group is replaced by a hydroxy group .
Molecular Structure Analysis
The molecular formula of 13-Hydroxytridecanoic acid is C13H26O3 . The InChI code is 1S/C13H26O3/c14-12-10-8-6-4-2-1-3-5-7-9-11-13(15)16/h14H,1-12H2,(H,15,16) .Physical And Chemical Properties Analysis
13-Hydroxytridecanoic acid is a solid at room temperature .Scientific Research Applications
Thermochemistry and Energetics
13-Hydroxytridecanoic acid: has been studied for its thermochemical properties. The enthalpy of formation and other energetic parameters are crucial for understanding the stability and reactivity of this compound . These data are essential for predicting the behavior of the compound in various chemical processes and can be used to design new materials and energy-efficient reactions.
Lipidomics and Metabolomics
In lipidomics, 13-Hydroxytridecanoic acid is a valuable marker for the analysis of complex lipid profiles. It can be used to study lipid metabolism and the role of lipids in various diseases . Metabolomics research also benefits from the quantification of this compound, as it can indicate alterations in metabolic pathways.
Pharmaceutical Research
This compound is used in the synthesis of pharmaceuticals, where its hydroxy fatty acid structure is beneficial in creating bioactive molecules. Researchers explore its applications in drug development, particularly for anti-inflammatory and antimicrobial agents .
Material Science
In material science, 13-Hydroxytridecanoic acid can be used to modify the properties of polymers and resins. Its incorporation into materials can enhance flexibility, durability, and biodegradability, making it valuable for developing sustainable materials .
Biochemical Assays
The compound is utilized in biochemical assays, such as the limulus amebocyte lysate (LAL) assay, to detect bacterial endotoxins. It serves as a standard for quantifying lipopolysaccharides, which are indicators of bacterial contamination in pharmaceuticals and medical devices .
Environmental Science
13-Hydroxytridecanoic acid: is also relevant in environmental science. It can be a biomarker for the presence of certain bacteria in environmental samples. This application is important for monitoring pollution and studying the impact of human activities on ecosystems .
Safety and Hazards
Mechanism of Action
Target of Action
13-Hydroxytridecanoic acid is a type of ω-hydroxy-long-chain fatty acid
Mode of Action
As an ω-hydroxy-long-chain fatty acid, it may interact with its targets in a similar manner to other fatty acids, potentially influencing metabolic processes and cellular functions .
Biochemical Pathways
Long-chain fatty acids are known to play a role in various biochemical pathways, including lipid metabolism and inflammation .
Pharmacokinetics
As a fatty acid, it is likely absorbed in the intestines, distributed throughout the body via the bloodstream, metabolized in the liver, and excreted through the kidneys .
Result of Action
Long-chain fatty acids are known to influence cellular functions, including energy production, cell signaling, and gene expression .
properties
IUPAC Name |
13-hydroxytridecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O3/c14-12-10-8-6-4-2-1-3-5-7-9-11-13(15)16/h14H,1-12H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWXOPJCPYKBNEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCO)CCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30228073 | |
| Record name | 13-Hydroxytridecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30228073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
13-Hydroxytridecanoic acid | |
CAS RN |
7735-38-8 | |
| Record name | 13-Hydroxytridecanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7735-38-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 13-Hydroxytridecanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007735388 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC159295 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159295 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 13-Hydroxytridecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30228073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

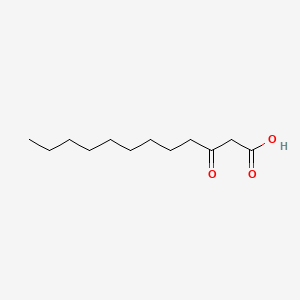

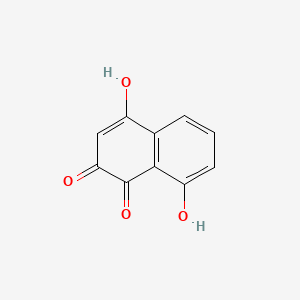

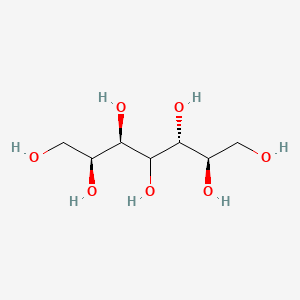
![[(1S,2S,3S,4S,5R,6S,8S,9S,13S,16S,17S)-11-ethyl-3,8-dihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate](/img/structure/B1196776.png)
